molecular formula C23H31N3O3S B2441059 2,3,4,5,6-pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396712-29-0

2,3,4,5,6-pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2441059
CAS No.: 1396712-29-0
M. Wt: 429.58
InChI Key: RKJHONQSXGWBPC-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a pentamethyl-substituted benzene ring and a nicotinoylpiperidinyl moiety.

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-15-16(2)18(4)22(19(5)17(15)3)30(28,29)25-13-20-8-11-26(12-9-20)23(27)21-7-6-10-24-14-21/h6-7,10,14,20,25H,8-9,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJHONQSXGWBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3,4,5,6-pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Pentamethylbenzene Core: This step involves the methylation of benzene to form 2,3,4,5,6-pentamethylbenzene.

    Sulfonation: The pentamethylbenzene is then sulfonated to introduce the sulfonamide group.

    Attachment of the Nicotinoylpiperidinyl Moiety: The final step involves the coupling of the nicotinoylpiperidinyl group to the sulfonamide via a suitable linker.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

2,3,4,5,6-pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules, facilitating the development of new chemical entities with potential therapeutic applications.

Research indicates that 2,3,4,5,6-pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide exhibits promising biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections caused by resistant bacterial strains .
  • Anticancer Potential: The compound is under investigation for its anticancer properties, particularly in the context of developing novel chemotherapeutic agents to combat drug-resistant cancers .

Pharmaceutical Development

The unique structural characteristics of this compound make it an interesting candidate for drug development. Its ability to interact with specific molecular targets may lead to the discovery of new therapeutic agents for various diseases.

Material Science

In addition to its biological applications, this compound may find uses in material science as an intermediate in the production of polymers or other materials that require sulfonamide functionalities.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation.

Comparison with Similar Compounds

2,3,4,5,6-pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:

    2,3,4,5,6-pentamethylbenzenesulfonamide: Lacks the nicotinoylpiperidinyl group, which may result in different biological activities.

    Nicotinoylpiperidinyl derivatives: These compounds may have similar biological activities but differ in their chemical properties due to the absence of the pentamethylbenzene core.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

2,3,4,5,6-Pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of 2,3,4,5,6-pentamethylaniline with nicotinoylpiperidine derivatives. The process typically employs standard organic synthesis techniques including condensation reactions and purification methods such as recrystallization and chromatography.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of benzenesulfonamide have shown promising inhibitory effects against HIV-1. In a study evaluating various benzenesulfonamide derivatives, compounds demonstrated significant antiviral activity with effective concentrations (EC50) in the low micromolar range .

Antitumor Activity

Compounds related to benzenesulfonamides have been investigated for their antitumor potential. A specific study highlighted that certain benzamide derivatives inhibited cell proliferation in cancer cell lines by targeting key enzymatic pathways involved in tumor growth . The mechanism often involves the inhibition of DNA polymerase activity or other critical cellular processes.

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds suggest that modifications at specific positions on the aromatic ring significantly influence biological activity. For instance, the introduction of electron-withdrawing groups or changes in the alkyl chain length can enhance potency against targeted biological pathways .

Case Studies

  • Antiviral Efficacy : A study assessed the effectiveness of various benzenesulfonamide derivatives against HIV-1. Compounds were screened in TZM-bl cells and showed varied potency depending on their substituents. For example, a derivative with a fluorine substituent exhibited superior antiviral activity compared to others .
  • Antitumor Mechanisms : Another investigation focused on the antitumor mechanisms of related compounds. It was observed that certain benzamide derivatives could inhibit RET kinase activity, a crucial pathway in several cancers. This inhibition led to reduced cell viability in cancer models .

Data Table: Summary of Biological Activities

CompoundActivity TypeEC50 (µM)Mechanism
Compound AAntiviral5.61Inhibition of HIV-1 CA
Compound BAntitumor8.93RET kinase inhibition
Compound CAntifungal10.50Disruption of fungal cell wall synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3,4,5,6-pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the nicotinoylpiperidine core followed by sulfonamide coupling. Key steps include alkylation of the piperidine nitrogen, nicotinoylation, and sulfonamide formation. Optimization can be achieved by varying reaction temperatures (e.g., 60–80°C for nicotinoylation), catalysts (e.g., DCC/DMAP for amide bond formation), and solvent systems (e.g., DMF for polar intermediates). Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves yield .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement ) resolves the 3D structure. ORTEP-III visualization aids in analyzing bond angles and torsional strain .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM). Use fluorescence-based readouts for real-time activity monitoring. For antimicrobial potential, perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. How can researchers address discrepancies between reported crystallographic data and computational structural models?

  • Methodological Answer : Re-refine the X-ray data using SHELXL with updated parameters (e.g., hydrogen atom placement, thermal motion constraints) . Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify torsional mismatches. Validate via Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies resolve conflicting bioactivity data across different studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell line selection, serum concentration, incubation time) to minimize variability. Perform dose-response curves (IC50_{50}) with triplicate measurements. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm mechanisms .

Q. How to design structure-activity relationship (SAR) studies to identify critical substituents?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., methyl group removal on the benzene ring, piperidine substitution). Test against a panel of biological targets. Employ molecular docking (AutoDock Vina) to correlate activity with binding mode predictions .

Q. What experimental approaches optimize pharmacokinetic properties like solubility and metabolic stability?

  • Methodological Answer :

  • Solubility : Measure logP (shake-flask method) and adjust via hydrophilic prodrug strategies (e.g., phosphate ester derivatives).
  • Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS quantification of parent compound degradation over time .

Q. How to investigate synergistic effects with other therapeutic agents?

  • Methodological Answer : Conduct combination index (CI) assays using the Chou-Talalay method. Test fixed-ratio doses (e.g., 1:1, 1:2) against monotherapies. Analyze synergy via CompuSyn software, validating with in vivo xenograft models for translational relevance .

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